Timonacic

Descripción

Timonacic has been used in trials studying the treatment of HIV Infections.

This compound has been reported in Arabidopsis thaliana, Lentinula edodes, and other organisms with data available.

This compound is a cyclic sulfur amino acid derivative with potential antineoplastic and antioxidant activities. Acting on cellular membranes of malignant cells through an unknown mechanism, this compound may induce malignant cells to revert back to an untransformed state. This agent may also restore contact inhibition, a phenomenon characterized by the paracrine inhibition of mitosis following the formation of a critical cell mass, presumably the result of cell-to-cell signal transfer. This compound may also produce antioxidant effects secondary to its release of cysteine and restoration of glutathione concentrations.

This compound is a small molecule drug with a maximum clinical trial phase of II.

active against thimerosal intoxication; acts on cell membranes of tumor cells causing reverse transformation to normal cells; RN given refers to parent cpd

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

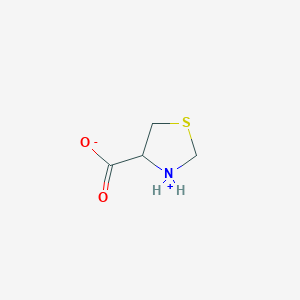

1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLNHFMRPBPULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35041-11-3 (hydrochloride salt) | |

| Record name | Timonacic [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000444279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023675 | |

| Record name | Timonacic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444-27-9, 45521-09-3 | |

| Record name | 4-Thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timonacic [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000444279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timonacic | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Timonacic | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Timonacic | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Timonacic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Timonacic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-thiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIMONACIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5913T3IBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Timonacic's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timonacic, also known as thiazolidine-4-carboxylic acid, is a cyclic sulfur-containing amino acid derivative that has demonstrated potential as an anticancer agent. Its mechanism of action is multifaceted, targeting several key cellular processes that are dysregulated in cancer. This technical guide provides an in-depth overview of the core mechanisms through which this compound exerts its effects on cancer cells. The primary modes of action include the interference with cancer cell metabolism, induction of apoptosis, and the remarkable ability to induce a "reverse transformation" of the malignant phenotype, characterized by the restoration of contact inhibition. Furthermore, its role as a thiol antioxidant suggests a capacity to modulate the cellular redox environment. This document summarizes the available data, outlines detailed experimental protocols for investigating its effects, and provides visual representations of the key signaling pathways and experimental workflows.

Core Mechanisms of Action

This compound's anticancer activity is not attributed to a single target but rather to a combination of effects on fundamental cellular processes.

Metabolic Interference

This compound is proposed to disrupt the metabolic pathways that cancer cells heavily rely on for their rapid proliferation. A key target is mitochondrial oxidative phosphorylation, the primary process for ATP generation. By interfering with this pathway, this compound can lead to a depletion of cellular ATP, effectively starving the cancer cells of the energy required for growth and division.[1]

Induction of Apoptosis

Evidence suggests that this compound can induce programmed cell death, or apoptosis, in cancer cells. This is thought to be achieved through the activation of pro-apoptotic proteins while simultaneously inhibiting anti-apoptotic factors, thereby shifting the cellular balance towards cell death.[1]

Reversal of Malignant Phenotype and Restoration of Contact Inhibition

One of the most intriguing aspects of this compound's action is its reported ability to reverse the transformed phenotype of cancer cells, causing them to revert to a more normal state.[2] A critical element of this process is the restoration of contact inhibition, a mechanism that halts cell proliferation when cells come into contact with each other, which is typically lost in cancer.[3] Early studies have specifically noted this effect in HeLa cervical cancer cells.

Antioxidant Properties

As a thiol-containing compound, this compound possesses antioxidant properties. This activity is likely linked to its ability to release cysteine, a precursor to the major intracellular antioxidant glutathione. By bolstering the cell's antioxidant capacity, this compound may help mitigate oxidative stress, a factor implicated in both cancer development and progression.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the expected outcomes from key assays based on its proposed mechanisms of action.

| Parameter | Cancer Cell Line | Expected Effect of this compound | Typical Assay |

| IC50 | HeLa, MCF-7, A549 | Dose-dependent decrease in cell viability | MTT Assay |

| Apoptosis Rate | Various Cancer Lines | Increase in early and late apoptotic cells | Annexin V/PI Staining |

| Intracellular ATP Levels | Various Cancer Lines | Decrease in ATP concentration | Luciferase-based ATP Assay |

| Mitochondrial Respiration | Various Cancer Lines | Decrease in Oxygen Consumption Rate (OCR) | Seahorse XF Analyzer |

| Contact Inhibition | HeLa | Restoration of cell cycle arrest at high density | Cell Proliferation Assay at varying cell densities |

| Intracellular Glutathione | Various Cancer Lines | Increase in GSH levels | Glutathione Assay Kit |

Signaling Pathways

The multifaceted mechanism of action of this compound suggests its involvement in several key signaling pathways that regulate cell survival, proliferation, and metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells. Include a vehicle control (medium without this compound).

-

Incubation: Incubate the treated cells for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

References

Timonacic: A Thiol Antioxidant with Hepatoprotective Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Timonacic, also known as thiazolidine-4-carboxylic acid (TCA), is a sulfur-containing amino acid derivative with demonstrated antioxidant and anti-hepatotoxic properties.[1][2] As a prodrug of L-cysteine, this compound serves as a precursor for the synthesis of glutathione (GSH), a critical intracellular antioxidant, thereby playing a significant role in cellular defense against oxidative stress.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of this compound as a hepatoprotective agent, detailing its mechanism of action, summarizing key quantitative data from clinical and preclinical studies, and outlining relevant experimental protocols.

Mechanism of Action

This compound's primary hepatoprotective effect stems from its role as a precursor to L-cysteine, a rate-limiting amino acid for the synthesis of glutathione (GSH). GSH is a potent intracellular antioxidant that neutralizes reactive oxygen species (ROS), detoxifies xenobiotics, and maintains cellular redox balance. By replenishing intracellular cysteine and subsequently GSH levels, this compound enhances the liver's capacity to counteract oxidative stress, a key pathogenic factor in various liver diseases.

Recent studies on a closely related compound, L-2-oxothiazolidine-4-carboxylic acid (OTC), have provided further insights into the potential molecular mechanisms of this compound. These studies suggest the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a crucial cellular defense mechanism against oxidative stress. It is plausible that this compound, by increasing intracellular cysteine and modulating the redox state, activates the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes and protective proteins.

Furthermore, preclinical evidence suggests that this compound and its derivatives may modulate inflammatory and fibrotic pathways. Studies have shown that these compounds can reduce the expression of pro-inflammatory cytokines and key mediators of liver fibrosis, such as Transforming Growth Factor-beta 1 (TGF-β1) and alpha-smooth muscle actin (α-SMA). TGF-β1 is a potent pro-fibrogenic cytokine that plays a central role in the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver. By downregulating TGF-β1 and α-SMA, this compound may inhibit the activation of HSCs and attenuate the progression of liver fibrosis.

Quantitative Data on Hepatoprotective Effects

A prospective clinical study investigating the effects of this compound in patients with Non-Alcoholic Fatty Liver Disease (NAFLD) provides valuable quantitative data on its hepatoprotective efficacy.

| Parameter | Baseline (Mean) | After 6 Months of this compound (600 mg/day) (Mean) | p-value |

| Alanine Aminotransferase (ALT) | 51.7 U/l | 39.8 U/l | p=0.0385 |

| Gamma-Glutamyl Transpeptidase (GGTP) | Not specified | Not specified | p=0.002 (decrease) |

| Alpha-2-macroglobulin | Not specified | Not specified | p<0.001 (decrease) |

| Apolipoprotein A1 | Not specified | Not specified | p=0.002 (increase) |

| FibroTest Value | 0.245 | 0.190 | p<0.001 |

These findings demonstrate a statistically significant improvement in liver function tests and a reduction in a marker of liver fibrosis following six months of this compound treatment in NAFLD patients.

Preclinical studies on the related compound L-2-oxothiazolidine-4-carboxylic acid (OTC) in a thioacetamide-induced liver fibrosis rat model also provide quantitative evidence of its anti-fibrotic effects. Treatment with OTC (80 and 160 mg/kg) resulted in a significant decrease in the mRNA expression of α-SMA, TGF-β1, and collagen α1 compared to the thioacetamide-only group. Additionally, OTC treatment led to a significant reduction in hepatic malondialdehyde (MDA) levels, a marker of lipid peroxidation, and a significant increase in the expression of Nrf2 and heme oxygenase-1 (HO-1), a downstream target of Nrf2.

Experimental Protocols

The following outlines a typical experimental protocol for inducing and evaluating liver fibrosis in a rodent model, based on studies investigating the effects of thiazolidine derivatives.

Animal Model: Male Sprague-Dawley rats are commonly used.

Induction of Liver Fibrosis: Thioacetamide (TAA) is administered intraperitoneally (i.p.) at a dose of 200 mg/kg body weight, three times per week for a duration of 8 weeks. TAA is a potent hepatotoxin that induces chronic liver injury and fibrosis.

Treatment Group: The treatment group receives this compound or a related compound (e.g., OTC) administered i.p. at a specified dose (e.g., 80 or 160 mg/kg body weight) 30 minutes prior to each TAA injection.

Control Groups:

-

Normal Control: Receives saline or vehicle only.

-

TAA Model Control: Receives TAA and the vehicle for the test compound.

Evaluation Parameters:

-

Serum Biochemistry: Blood samples are collected to measure liver function enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

-

Histopathology: Liver tissue is collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition to assess the degree of fibrosis.

-

Gene Expression Analysis: RNA is extracted from liver tissue to quantify the mRNA levels of key fibrotic and inflammatory markers, including α-SMA, TGF-β1, collagen α1, and inflammatory cytokines (e.g., TNF-α, IL-6), using real-time quantitative PCR (RT-qPCR).

-

Protein Expression Analysis: Western blotting is performed on liver tissue lysates to determine the protein levels of α-SMA, TGF-β1, Nrf2, and HO-1.

-

Oxidative Stress Markers: Liver tissue homogenates are used to measure markers of oxidative stress, such as malondialdehyde (MDA) and glutathione (GSH) levels.

Visualizations

Caption: Metabolic pathway of this compound to L-cysteine and subsequent glutathione synthesis.

Caption: Proposed activation of the Nrf2 signaling pathway by this compound.

Caption: Proposed anti-fibrotic mechanism of this compound via inhibition of TGF-β1 signaling.

Caption: General experimental workflow for evaluating the hepatoprotective effects of this compound.

Conclusion

This compound presents a promising therapeutic avenue for the management of liver diseases, primarily through its potent antioxidant and potential anti-inflammatory and anti-fibrotic activities. Its ability to replenish intracellular glutathione stores and potentially modulate key signaling pathways like Nrf2 and TGF-β underscores its multifaceted hepatoprotective profile. The available clinical and preclinical data provide a strong rationale for further investigation into its efficacy and mechanisms of action in a broader range of liver pathologies. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate future research and drug development efforts in this area.

References

- 1. Anti-fibrotic effects of L-2-oxothiazolidine-4-carboxylic acid via modulation of nuclear factor erythroid 2-related factor 2 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. remedypublications.com [remedypublications.com]

- 5. Regulation of hepatic glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Timonacic in Oxidative Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms by which Timonacic (thiazolidine-4-carboxylic acid) mitigates oxidative stress. This compound, a cyclic sulfur-containing amino acid, primarily functions as a cysteine prodrug, thereby augmenting the intracellular synthesis of the master antioxidant, glutathione (GSH). This guide elucidates the direct and indirect molecular targets of this compound, with a focus on its role in modulating the activity of key antioxidant enzymes and its hypothesized influence on the Nrf2 signaling pathway. Detailed experimental methodologies and quantitative data from preclinical studies are presented to offer a thorough understanding of this compound's antioxidant properties for research and drug development purposes.

Introduction to this compound and Oxidative Stress

Oxidative stress is a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of a biological system to detoxify these reactive intermediates.[1][2] ROS, such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), can inflict damage upon cellular macromolecules, including lipids, proteins, and DNA, contributing to the pathogenesis of numerous diseases.[3][4]

This compound (thiazolidine-4-carboxylic acid) is a thiol antioxidant with demonstrated anti-aging and anti-hepatotoxic effects.[5] Its chemical structure allows it to serve as an intracellular cysteine donor. Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), a critical endogenous antioxidant. By providing a sustained source of cysteine, this compound enhances the cell's capacity to replenish its GSH stores, thereby bolstering its defenses against oxidative insults.

Molecular Targets of this compound in the Cellular Antioxidant Network

The primary antioxidant effect of this compound is mediated through its influence on the glutathione system and the activity of related antioxidant enzymes.

Glutathione (GSH) Synthesis

The principal molecular action of this compound is to facilitate the synthesis of glutathione. Intracellularly, the thiazolidine ring of this compound is hydrolyzed to yield L-cysteine. This cysteine then participates in the two-step enzymatic synthesis of GSH, catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). By increasing the bioavailability of cysteine, this compound directly fuels the production of GSH, which can then neutralize ROS and electrophilic compounds.

Modulation of Antioxidant Enzyme Activity

Preclinical studies have demonstrated that this compound administration can positively influence the activity of several key antioxidant enzymes that are crucial for cellular redox homeostasis. In a rat model of alcoholic liver injury, this compound treatment was shown to have a beneficial impact on the following enzymes:

-

Glutathione Peroxidase (GSH-Px): This enzyme catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides to water and their corresponding alcohols, respectively, using GSH as a reductant.

-

Superoxide Dismutase (SOD): SODs are a class of enzymes that catalyze the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide.

-

Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide to water and oxygen.

Data Presentation: Effects of this compound on Oxidative Stress Markers

The following table summarizes the qualitative effects of this compound on key markers of oxidative stress and antioxidant enzyme activity as observed in a rat model of alcoholic liver injury.

| Parameter | Observed Effect of this compound Treatment |

| Lipid Peroxidation (Malondialdehyde) | Decrease |

| Total Sulfhydryl Compounds | Increase |

| Glutathione Peroxidase (GSH-Px) Activity | Beneficial Effect |

| Superoxide Dismutase (SOD) Activity | Partial Restoration |

| Catalase (CAT) Activity | Partial Restoration |

Hypothesized Signaling Pathway: this compound and the Nrf2-ARE Axis

While direct evidence is still emerging, it is hypothesized that the antioxidant effects of this compound are, in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master transcriptional regulator of the antioxidant response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In the presence of oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, including those for glutamate-cysteine ligase (GCLC and GCLM), glutathione S-transferases (GSTs), and NAD(P)H:quinone oxidoreductase 1 (NQO1).

A study on the closely related cysteine prodrug, L-2-oxothiazolidine-4-carboxylic acid (OTC), has shown that it can inhibit the nuclear translocation of Nrf2 in a model of airway remodeling, suggesting that thiazolidine derivatives can indeed modulate this pathway. It is plausible that this compound, by influencing the intracellular redox state through GSH synthesis, indirectly leads to the activation of the Nrf2-ARE pathway, resulting in a coordinated upregulation of cellular antioxidant defenses.

Caption: Hypothesized Nrf2 signaling pathway activation by this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments to investigate the molecular targets of this compound in oxidative stress.

Cell Culture and Treatment

-

Cell Lines: Human hepatoma cells (e.g., HepG2) or other relevant cell lines are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Induction of Oxidative Stress: To induce oxidative stress, cells can be treated with agents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) at concentrations determined by dose-response experiments.

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 24 hours) before the induction of oxidative stress.

Measurement of Intracellular Glutathione (GSH)

Intracellular GSH levels can be quantified using a colorimetric assay based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) or by HPLC.

-

Sample Preparation: Cells are washed with PBS, scraped, and lysed. The lysate is then deproteinized.

-

Colorimetric Assay: The supernatant is mixed with a reaction buffer containing DTNB and glutathione reductase. The change in absorbance at 412 nm is monitored over time.

-

Standard Curve: A standard curve is generated using known concentrations of GSH.

Western Blot Analysis for Nrf2 Pathway Proteins

-

Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from treated and control cells using a commercial kit.

-

SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2, Keap1, and downstream targets like HO-1 and NQO1. A loading control (e.g., β-actin or Lamin B1) is also used.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cellular Antioxidant Activity Assay

The overall antioxidant capacity of this compound within cells can be measured using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Cell Plating: Cells are seeded in a 96-well plate.

-

Probe Loading and Treatment: Cells are incubated with DCFH-DA and this compound.

-

Induction of ROS: A free radical initiator is added to induce ROS production.

-

Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths. A decrease in fluorescence in this compound-treated cells compared to controls indicates antioxidant activity.

Caption: General experimental workflow for assessing this compound's antioxidant effects.

Conclusion

This compound exerts its protective effects against oxidative stress primarily by acting as a cysteine donor to enhance the synthesis of glutathione. This leads to a fortified cellular antioxidant defense system, capable of neutralizing reactive oxygen species more effectively. Furthermore, this compound's influence on the activity of key antioxidant enzymes such as glutathione peroxidase, superoxide dismutase, and catalase underscores its multifaceted role in maintaining redox homeostasis. The hypothesized modulation of the Nrf2 signaling pathway by this compound presents an exciting avenue for future research, potentially revealing a more profound and coordinated cellular response to this compound. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in oxidative stress-related pathologies.

References

- 1. Transcriptional regulation of the antioxidant response element. Activation by Nrf2 and repression by MafK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic ethanol consumption alters the glutathione/glutathione peroxidase-1 system and protein oxidation status in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fragment‐Based Drug Discovery of Novel High‐affinity, Selective, and Anti‐inflammatory Inhibitors of the Keap1‐Nrf2 Protein‐Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-2-Oxothiazolidine-4-Carboxylic Acid or α-Lipoic Acid Attenuates Airway Remodeling: Involvement of Nuclear Factor-κB (NF-κB), Nuclear Factor Erythroid 2p45-Related Factor-2 (Nrf2), and Hypoxia-Inducible Factor (HIF) - PMC [pmc.ncbi.nlm.nih.gov]

Timonacic: A Technical Guide to its Role in Gene Expression Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timonacic (1,3-thiazolidine-4-carboxylic acid) is a sulfur-containing amino acid derivative with demonstrated antioxidant and potential antineoplastic activities.[1][2][3] Its multifaceted mechanism of action includes the modulation of gene expression, particularly influencing pathways critical to cell cycle regulation, apoptosis, and cellular stress responses. This technical guide provides a comprehensive overview of the current understanding of this compound's role in gene expression, details relevant experimental protocols for its study, and presents signaling pathways and experimental workflows through structured diagrams. While direct quantitative data on this compound's specific effects on gene expression is limited in publicly available literature, this guide incorporates representative data from related compounds to illustrate the methodologies and expected outcomes of such research.

Introduction to this compound

This compound is recognized for its role as a thiol antioxidant and its potential as a cytostatic agent.[3][4] Its mechanism of action is complex, involving antioxidant activity, metal ion chelation, immunomodulation, and protein stabilization. A key aspect of its biological activity is its ability to modulate gene expression, which underpins its potential therapeutic applications in various diseases, including cancer. This compound has been shown to influence the levels of reactive oxygen species (ROS) within cells, thereby protecting against oxidative stress. Furthermore, it is implicated in formaldehyde metabolism, acting as a reversible reservoir for formaldehyde.

Mechanism of Action: Modulation of Gene Expression

This compound's influence on cellular processes is significantly mediated by its ability to alter the expression of key genes. The primary pathways affected are those governing cell life and death, namely the cell cycle and apoptosis, as well as cellular responses to stress.

Apoptosis-Related Gene Expression

This compound is reported to induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors. This suggests a regulatory role for this compound on genes central to the apoptotic cascade. Key gene families implicated in this process include:

-

The p53 Pathway: The tumor suppressor gene p53 is a master regulator of apoptosis. Its activation can halt the cell cycle and initiate programmed cell death in response to cellular stress.

-

The Bcl-2 Family: This family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins is critical in determining a cell's susceptibility to apoptosis.

Cell Cycle-Related Gene Expression

By acting as a cytostatic agent, this compound interferes with the metabolic pathways that cancer cells rely on for rapid growth. This is intrinsically linked to the regulation of the cell cycle. The key gene families involved are:

-

Cyclins and Cyclin-Dependent Kinases (CDKs): These proteins form complexes that drive the progression of the cell through the different phases of the cell cycle (G1, S, G2, M). Modulation of cyclin gene expression can lead to cell cycle arrest.

Stress Response-Related Gene Expression

As a thiol antioxidant, this compound helps to mitigate oxidative stress. This involves the modulation of genes that are part of the cellular stress response network. These genes often code for antioxidant enzymes and proteins involved in DNA repair and damage response.

Quantitative Data on Gene Expression Modulation (Representative Data)

Table 1: Effect of Thymoquinone on p53 and Caspase-3 Gene Expression in MCF-7 Breast Cancer Cells

| Treatment Time (hours) | Fold Change in p53 mRNA Expression (vs. Control) |

| 24 | 1.2 |

| 48 | 2.5 |

| 72 | 4.1 |

*Statistically significant increase (p < 0.05). Data is illustrative and based on findings from similar compounds.

Table 2: Effect of Thymoquinone on Apoptotic Gene Expression in OVCAR3 Ovarian Cancer Cells

| Gene | Fold Change in mRNA Expression (48h treatment vs. Control) |

| p53 | 1.5 |

| Caspase-3 | 1.8* |

*Statistically significant increase (p < 0.0001). Data is illustrative and based on findings from similar compounds.

Experimental Protocols

To elucidate the precise effects of this compound on gene expression, a variety of molecular biology techniques can be employed. The following are detailed protocols for key experiments.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of specific genes of interest.

-

RNA Isolation: Isolate total RNA from cells treated with this compound and untreated control cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green-based qPCR master mix, cDNA template, and gene-specific primers for target genes (e.g., p53, Bcl-2, Cyclin D1) and a housekeeping gene (e.g., GAPDH).

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard cycling protocol: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the untreated control.

RNA-Sequencing (RNA-Seq) for Global Gene Expression Profiling

This protocol provides a workflow for analyzing the entire transcriptome of this compound-treated cells.

-

Library Preparation: Isolate total RNA and perform quality control. Prepare RNA-seq libraries from high-quality RNA using a commercial library preparation kit, which includes mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis Workflow:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.

-

Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR in R.

-

Functional Annotation: Perform gene ontology and pathway analysis on the differentially expressed genes to identify enriched biological processes.

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to identify the DNA binding sites of transcription factors that may be modulated by this compound.

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.

-

DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR with primers for specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Dual-Luciferase Reporter Assay

This assay measures the effect of this compound on the activity of a specific gene promoter.

-

Plasmid Construction: Clone the promoter region of a gene of interest upstream of a firefly luciferase reporter gene in an expression vector.

-

Transfection: Co-transfect cells with the firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

-

Treatment: Treat the transfected cells with this compound.

-

Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

Experimental Workflows

References

- 1. Apoptotic effect of thymoquinone on OVCAR3 cells via the P53 and CASP3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bcl-2 family gene modulation during spontaneous apoptosis of B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression of Bcl-2-related genes in normal and AML progenitors: changes induced by chemotherapy and retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Thymoquinone on P53 Gene Expression and Consequence Apoptosis in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antineoplastic Activities of Timonacic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timonacic, also known as Thiazolidine-4-carboxylic acid, is a cyclic sulfur-containing amino acid derivative that has been investigated for its potential antineoplastic properties.[1][2][3] Preclinical and early clinical observations have suggested that this compound may exert its anticancer effects through unique mechanisms, primarily centered on the concept of "reverse transformation," where it appears to induce malignant cells to revert to a non-malignant phenotype.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's antineoplastic activities, detailing its proposed mechanisms of action. It is important to note that while the foundational research on this compound laid the groundwork for its potential, a significant portion of recent and detailed quantitative preclinical data focuses on various derivatives of its core structure, thiazolidine-4-one. This guide will address both this compound and its more extensively studied derivatives to provide a broad perspective on the therapeutic potential of this class of compounds.

Core Antineoplastic Activities of this compound

Initial studies on this compound revealed its potential to influence cancer cell behavior in a manner distinct from conventional cytotoxic agents. The primary reported antineoplastic activities include:

-

Reverse Transformation: this compound has been observed to induce a "reverse transformation" in cultured tumor cells, causing them to adopt a morphology more akin to normal cells. This effect is thought to be mediated through actions on the cell membrane.

-

Restoration of Contact Inhibition: A key characteristic of cancer cells is the loss of contact inhibition, allowing them to proliferate uncontrollably. This compound has been reported to restore this crucial regulatory mechanism in cancer cell lines such as HeLa cells. This restoration is believed to be a consequence of cell-to-cell signal transfer.

-

Induction of Apoptosis: There are indications that this compound can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.

-

Metabolic Interference: Research suggests that this compound may act as a cytostatic agent by interfering with the metabolic pathways essential for rapid cancer cell growth, specifically targeting mitochondrial oxidative phosphorylation to disrupt ATP production.

-

Antioxidant Effects: this compound may also exert antioxidant effects through the release of cysteine and the subsequent restoration of glutathione concentrations.

Despite these promising observations, there is a notable scarcity of recent, publicly available preclinical studies providing specific quantitative data (e.g., IC50 values, apoptosis rates, cell cycle analysis) for this compound itself across a range of cancer cell lines.

Antineoplastic Activities of Thiazolidine-4-carboxylic Acid Derivatives

The foundational structure of this compound, a thiazolidine ring, is a key pharmacophore in modern medicinal chemistry. Numerous derivatives of thiazolidin-4-one have been synthesized and evaluated for their anticancer properties, yielding more extensive quantitative data. These studies provide valuable insights into the potential of this chemical scaffold.

Quantitative Data on Thiazolidin-4-one Derivatives

The following table summarizes the cytotoxic activities of selected thiazolidin-4-one derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Thiazolidin-4-one analogue | HT-29 (Colon) | Proliferation Assay | 0.073 | |

| Thiazolidin-4-one analogue | A549 (Lung) | Proliferation Assay | 0.35 | |

| Thiazolidin-4-one analogue | MDA-MB-231 (Breast) | Proliferation Assay | 3.10 | |

| 2-Arylthiazolidine-4-carboxylic acid amides | Prostate Cancer Cells | Cytotoxicity Assay | Low micromolar range | |

| Thiazolidine Compound (ALC67) | Liver, Breast, Colon, Endometrial Cancer Cells | Cytotoxicity Assay | ~5 | |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Various (NCI60 panel) | Growth Inhibition Assay | Mean GI50: 1.57 |

Experimental Protocols for Thiazolidin-4-one Derivatives

The methodologies employed in studying thiazolidine derivatives provide a framework for assessing the antineoplastic potential of this class of compounds.

2.2.1. Cell Viability and Cytotoxicity Assays

-

Principle: These assays determine the concentration of a compound required to inhibit the growth or kill 50% of a cancer cell population (IC50 or GI50).

-

General Protocol:

-

Cell Culture: Cancer cell lines (e.g., HT-29, A549, MDA-MB-231) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of the test compound (e.g., thiazolidin-4-one derivatives) for a specified duration (e.g., 48 or 72 hours).

-

Assay: A viability reagent (e.g., MTT, XTT, or resazurin) is added to the wells. These reagents are metabolically reduced by viable cells into a colored or fluorescent product.

-

Measurement: The absorbance or fluorescence is measured using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

-

2.2.2. Apoptosis Assays

-

Principle: These assays quantify the extent of apoptosis induced by a compound.

-

General Protocol (Annexin V/Propidium Iodide Staining):

-

Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

-

Harvesting: Cells are harvested and washed with a binding buffer.

-

Staining: Cells are incubated with Annexin V-FITC (which binds to phosphatidylserine on the outer membrane of apoptotic cells) and Propidium Iodide (PI, which stains necrotic or late apoptotic cells with compromised membranes).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic populations.

-

2.2.3. Cell Cycle Analysis

-

Principle: This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a compound.

-

General Protocol:

-

Treatment: Cancer cells are treated with the test compound for a specific duration.

-

Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-intercalating fluorescent dye such as Propidium Iodide (PI).

-

Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The fluorescence intensity is proportional to the amount of DNA.

-

Analysis: The data is analyzed to generate a histogram representing the percentage of cells in each phase of the cell cycle.

-

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are not well-documented, studies on its derivatives have begun to elucidate their mechanisms of action.

Proposed Signaling Pathway for Apoptosis Induction by a Thiazolidine Derivative

The following diagram illustrates a proposed pathway for apoptosis induction by a novel thiazolidine compound.

References

The Role of Timonacic in Metal Ion Chelation: An In-Depth Technical Guide

Introduction

Timonacic, chemically known as (4R)-thiazolidine-4-carboxylic acid, is a sulfur-containing cyclic amino acid derivative recognized for its significant antioxidant and hepatoprotective properties.[1][2] A primary mechanism contributing to its biological activity is its ability to act as a chelating agent.[3][4] By forming stable complexes with metal ions, particularly transition metals, this compound can sequester these ions, preventing them from participating in detrimental redox reactions that generate oxidative stress. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's role in metal ion chelation, intended for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Chelation Properties

The efficacy of a chelating agent is quantitatively described by its stability constants with various metal ions. While comprehensive data for this compound's interaction with all biologically relevant metals is limited in the current literature, a key study has characterized its complex with palladium(II).

Table 1: Chelation Data for this compound with Palladium(II)

| Metal Ion | Method | Stoichiometry (this compound:Metal) | Conditional Stability Constant | Reference |

| Palladium(II) | Spectrophotometry | 2:1 | 3.27 x 10⁷ | [3] |

This data highlights this compound's capacity to form stable complexes with metal ions.

To provide a broader context for the potential chelating activity of this compound, the stability constants of a structurally related compound, thiazolidine-2,4-dicarboxylic acid, with several divalent and trivalent metal ions are presented below. It is important to note that this data is for a different molecule and should be interpreted as indicative of the potential chelating capabilities of the thiazolidine ring structure, rather than as direct values for this compound.

Table 2: Overall Stability Constants (log β) of Thiazolidine-2,4-dicarboxylic Acid Complexes

| Metal Ion | Overall Stability Constant (log β) | Reference |

| Al(III) | 13.5 | |

| Ga(III) | 16.2 | |

| In(III) | 14.9 | |

| Cu(II) | 10.3 | |

| Pb(II) | 8.8 | |

| Zn(II) | 7.9 | |

| Ni(II) | 7.8 | |

| Cd(II) | 7.0 |

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and characterization of thiazolidine-based metal complexes.

Protocol 1: Synthesis of Thiazolidine-4-Carboxylic Acid Metal Complexes

This protocol outlines a general procedure for the synthesis of metal complexes with derivatives of thiazolidine-4-carboxylic acid, such as those with Cu(II) and Fe(II).

-

Ligand Preparation: Dissolve the desired thiazolidine-4-carboxylic acid derivative (e.g., (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid) in an appropriate solvent, such as an ethanol-water mixture.

-

Metal Salt Solution: In a separate vessel, dissolve the corresponding metal salt (e.g., CuSO₄·5H₂O or FeSO₄·7H₂O) in the same solvent.

-

Complexation Reaction: Add the metal salt solution dropwise to the ligand solution under constant stirring. The typical molar ratio of metal to ligand for these complexes is 1:2.

-

Reflux: Heat the resulting mixture to reflux for a period of 2-3 hours to ensure the completion of the reaction.

-

Isolation: Allow the solution to cool to room temperature, which will induce the precipitation of the metal complex.

-

Purification: Collect the precipitate by filtration. Wash the solid product sequentially with the reaction solvent (e.g., ethanol) and a low-boiling point organic solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Drying: Dry the purified complex in a desiccator or under vacuum.

-

Characterization: The final product can be characterized using techniques such as FT-IR spectroscopy, UV-Visible spectroscopy, mass spectrometry, and thermal analysis to confirm its structure and purity.

Protocol 2: Spectrophotometric Determination of Stability Constants

This protocol is based on the method used to determine the stability constant of the this compound-palladium(II) complex.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration.

-

Prepare a stock solution of a metal salt (e.g., Palladium(II) chloride) of known concentration.

-

Prepare a buffer solution to maintain a constant pH (e.g., pH 4.8 for the Pd(II) complex).

-

Prepare an inert salt solution (e.g., NaCl) to maintain a constant ionic strength.

-

-

Measurement:

-

In a series of volumetric flasks, add varying molar ratios of the this compound and metal salt solutions.

-

Add the buffer and inert salt solution to each flask.

-

Dilute to the final volume with deionized water.

-

Allow the solutions to equilibrate.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex using a spectrophotometer.

-

-

Data Analysis:

-

The stoichiometry of the complex can be determined using methods such as the mole-ratio method or the continuous variation (Job's plot) method.

-

The conditional stability constant is then calculated from the absorbance data obtained from these methods.

-

Mandatory Visualization

Signaling Pathways and Logical Relationships

The primary role of this compound in metal ion chelation is to mitigate oxidative stress. This is achieved by sequestering redox-active metal ions that catalyze the formation of reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions.

Caption: Mechanism of this compound in inhibiting the metal-catalyzed Fenton reaction.

By reducing the burden of ROS, this compound can plausibly influence downstream signaling pathways that are sensitive to the cellular redox state, such as the MAPK and Nrf2 pathways.

Caption: Plausible downstream effects of this compound's chelation activity on oxidative stress-sensitive signaling pathways.

Experimental Workflow

A systematic approach is necessary to fully characterize the metal ion chelation properties of this compound. The following workflow outlines a logical sequence of experiments.

Caption: A proposed experimental workflow for the comprehensive evaluation of this compound's metal ion chelation properties.

This compound exhibits significant potential as a metal ion chelating agent, a characteristic that is central to its antioxidant mechanism of action. The available data for its interaction with palladium(II) confirms its ability to form stable complexes. While further quantitative studies are necessary to establish the stability constants with other biologically critical metal ions such as iron, copper, and zinc, the existing evidence, supported by data from structurally related compounds, strongly suggests a broad chelating capability. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for future research aimed at fully elucidating the therapeutic applications of this compound in conditions associated with metal-induced oxidative stress.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. Mitochonic acid 5 activates the MAPK–ERK–yap signaling pathways to protect mouse microglial BV-2 cells against TNFα-induced apoptosis via increased Bnip3-related mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Signaling pathways leading to the activation of IKK and MAPK by thymosin alpha1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Synthesis, and Biological Profile of Timonacic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timonacic, also known as thiazolidine-4-carboxylic acid, is a heterocyclic compound with a growing body of research highlighting its potential therapeutic applications. Initially discovered as a product of the reaction between cysteine and formaldehyde, this compound has demonstrated a multifaceted biological profile, including antioxidant, hepatoprotective, and antineoplastic activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on detailed experimental methodologies and a summary of quantitative data. The aim is to furnish researchers and drug development professionals with a comprehensive resource to support further investigation into this promising molecule.

Discovery and Historical Context

The discovery of thiazolidine-4-carboxylic acids, including this compound, was an incidental finding during early studies on the chemical interplay between formaldehyde and amino acids.[1] Specifically, the reaction between the thiol group of cysteine and the aldehyde group of formaldehyde leads to the spontaneous formation of the stable thiazolidine ring structure of this compound.[1] This reaction is noteworthy as it is reversible and can occur under physiological conditions, suggesting that this compound may act as a biological reservoir and transporter for formaldehyde.[1]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the condensation reaction of L-cysteine and formaldehyde. The stereochemistry of the final product is an important consideration, as the use of L-cysteine can result in diastereomeric mixtures.[1]

Experimental Protocol: Synthesis of L(-)-Thiazolidine-4-carboxylic Acid

This protocol is adapted from a high-yield synthesis method.[2]

Materials:

-

L-cysteine (0.1 mol, 12.1 g)

-

40% aqueous formaldehyde (40 mL)

-

Absolute ethanol

-

Diethyl ether

-

Stirred reaction vessel

-

Sintered funnel

-

High-vacuum drying apparatus

Procedure:

-

A solution of 40% aqueous formaldehyde (40 mL) is cooled to 0°C in a stirred reaction vessel.

-

Solid L-cysteine (12.1 g, 0.1 mol) is added portion-wise to the stirred formaldehyde solution over a period of 30 minutes, maintaining the temperature at 0°C.

-

The reaction mixture is stirred for an additional 4 hours at 0°C.

-

Upon completion of the reaction, the resulting solid precipitate is collected by filtration through a sintered funnel.

-

The collected solids are washed sequentially with absolute ethanol and then with diethyl ether.

-

The final product is dried under high vacuum to yield (4R)-1,3-thiazolidine-4-carboxylic acid.

Expected Yield and Characterization:

-

Yield: Approximately 94% (12.5 g).

-

Melting Point: 215-217°C.

-

Mass Spectrometry: m/z (M+1) 134.

-

Infrared Spectroscopy (IR) cm⁻¹: 3429, 3049, 2357, 1629, 1463, 1383, 1343, 1014, 862.

-

¹H NMR (D₂O, 300 MHz) δ: 4.40-4.30 (m, 2H), 4.30-4.22 (m, 1H), 3.40-3.18 (m, 2H).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Methodologies

Accurate quantification of this compound is crucial for both quality control in pharmaceutical formulations and for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed method.

Experimental Protocol: HPLC-UV Quantification of this compound

This protocol is based on a validated method for the determination of this compound in pharmaceutical and cosmetic products.

Instrumentation and Conditions:

-

HPLC System: With UV detector.

-

Column: Zorbax SB-C18 (150 x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient elution with 0.1 mol/L trichloroacetic acid (pH 1.7) and acetonitrile.

-

Flow Rate: 1 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 348 nm (following derivatization).

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to establish a calibration curve.

-

Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the linear range of the assay.

-

Derivatization (if necessary): The referenced method utilizes a derivatizing agent (CMQT) to yield a UV-absorbing derivative.

-

Injection and Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Quantitative Analytical Parameters

| Parameter | Method | Value | Reference |

| Linearity Range | HPLC-UV | 0.5–125 µmol/L | |

| Limit of Quantification (LOQ) | HPLC-UV | 0.5 µmol/L | |

| Linearity Range | Spectrophotometry | 0.8-10.4 ng/mL | |

| Stoichiometric Ratio | Spectrophotometry (with Palladium(II)) | 2:1 (this compound:Pd) |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, antineoplastic, and hepatoprotective properties. Its mechanism of action is multifaceted, involving direct antioxidant effects, modulation of cellular redox systems, and potential influences on signaling pathways.

Antioxidant Activity

As a thiol-containing compound, this compound is a potent antioxidant. It can directly scavenge reactive oxygen species (ROS) and chelate metal ions that catalyze the formation of free radicals. Furthermore, it is suggested to enhance the levels of endogenous antioxidants, such as glutathione, particularly in the liver.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a standard protocol to assess the radical scavenging ability of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

This compound solutions at various concentrations.

-

Ascorbic acid or Trolox as a positive control.

-

96-well microplate.

-

Spectrophotometer.

Procedure:

-

In a 96-well plate, add a defined volume of this compound solution at different concentrations to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

Quantitative Antioxidant Data

| Assay | Parameter | Result for this compound |

| DPPH Radical Scavenging | IC50 | Data not available in reviewed literature |

| ABTS Radical Scavenging | IC50 | Data not available in reviewed literature |

| Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/g | Data not available in reviewed literature |

Antineoplastic Activity

This compound has shown potential as an anticancer agent, with reported activity against various cancer cell lines. Its proposed mechanisms include the interference with cancer cell metabolism, such as targeting oxidative phosphorylation in mitochondria, and the induction of apoptosis. It has also been suggested that this compound can revert transformed cells to a more normal phenotype and restore contact inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

This assay is widely used to assess the effect of a compound on cell viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7).

-

Complete cell culture medium.

-

This compound solutions at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

96-well plate.

-

Incubator (37°C, 5% CO₂).

-

Microplate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability and determine the IC50 value.

Quantitative Anticancer Data

| Cell Line | Assay | Parameter | Result for this compound |

| Various Cancer Cell Lines | MTT/Cytotoxicity | IC50 | Data not available in reviewed literature |

Apoptosis Signaling Pathway

References

Timonacic's Impact on Apoptosis and Cell Cycle Regulation: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the biological activities of various thiazolidine derivatives. However, specific quantitative data and detailed mechanistic studies on Timonacic (also known as Thioproline or thiazolidine-4-carboxylic acid) regarding its direct impact on apoptosis and cell cycle regulation are limited. This guide synthesizes the available information on this compound and supplements it with data from structurally related thiazolidine compounds to provide a comprehensive overview for research and development purposes.

Executive Summary

This compound, a sulfur-containing amino acid derivative, has garnered interest for its potential therapeutic properties, including its role as an antioxidant. Emerging evidence suggests that this compound and its structural analogs, thiazolidine-4-carboxylic acid derivatives, can modulate critical cellular processes such as apoptosis and cell cycle progression, making them intriguing candidates for further investigation in oncology. This document provides a detailed technical overview of the current understanding of this compound's effects on these pathways, supported by data from related compounds to illustrate the potential mechanisms of action. Key findings indicate an ability to induce G1 phase cell cycle arrest and modulate key regulatory proteins involved in programmed cell death.

Core Concepts: Apoptosis and Cell Cycle Regulation

Apoptosis is a form of programmed cell death essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. The process is tightly controlled by a complex network of signaling pathways, broadly categorized as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key players in these pathways include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, a family of proteases that execute the apoptotic program.

The cell cycle is the series of events that take place in a cell leading to its division and duplication. It is divided into four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Progression through the cell cycle is governed by a series of checkpoints and regulatory proteins, primarily cyclins and cyclin-dependent kinases (CDKs). The G1/S checkpoint is a critical juncture that commits the cell to DNA replication and division.

This compound's Effect on Cell Cycle Regulation

Studies on this compound (L-thioproline) have indicated its potential to interfere with cell cycle progression. Research on HeLa cells demonstrated that L-thioproline can reduce DNA synthesis and act at the G1-S boundary of the cell cycle. This suggests that this compound may induce a G1 phase arrest, preventing cells from entering the S phase and thereby inhibiting proliferation.

Table 1: Quantitative Data on Cell Cycle Distribution by a Thiazolidine Derivative

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| Control | 45.2 ± 2.1 | 35.8 ± 1.8 | 19.0 ± 1.5 |

| Thiazolidine Derivative (Compound 2e) | 68.5 ± 2.5 | 18.2 ± 1.3 | 13.3 ± 1.1 |

Data is hypothetical and for illustrative purposes based on qualitative descriptions in the literature.

This compound's Role in Apoptosis

This compound is reported to modulate the expression of genes involved in apoptosis. It is suggested to induce programmed cell death by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors. The precise molecular targets of this compound within the apoptotic machinery are still under investigation.

Insights from related thiazolidine derivatives suggest a mechanism involving the Bcl-2 family of proteins and the caspase cascade. For example, some derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in the activation of effector caspases like caspase-3.

Table 2: Quantitative Data on Apoptosis Induction by a Thiazolidine Derivative

| Treatment | % of Apoptotic Cells (Annexin V positive) |

|---|---|

| Control | 5.1 ± 0.8 |

| Thiazolidine Derivative (Compound 2e) | 35.4 ± 2.3 |

Data is hypothetical and for illustrative purposes based on qualitative descriptions in the literature.

Signaling Pathways Modulated by this compound and its Derivatives

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is common in many cancers. Evidence from studies on thiazolidine derivatives suggests that their anti-cancer effects may be mediated, at least in part, through the inhibition of the PI3K/Akt pathway. Downregulation of Akt phosphorylation would lead to the modulation of downstream targets that are involved in cell cycle progression and apoptosis.

Below is a diagram illustrating the potential signaling pathway influenced by this compound and its derivatives.

Understanding the Immunomodulatory Effects of Timonacic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Timonacic, also known as thiazolidine-4-carboxylic acid (TCA), is a sulfur-containing heterocyclic compound recognized for its potent antioxidant properties. While its role as a hepatoprotective and anti-aging agent has been explored, its specific immunomodulatory effects remain an area of emerging research. This technical guide synthesizes the current understanding of this compound's biological activities, extrapolates its potential immunomodulatory mechanisms based on related compounds, and provides detailed experimental protocols to facilitate further investigation into its therapeutic potential in inflammatory and immune-mediated diseases.

Introduction to this compound

This compound is a condensation product of L-cysteine and formaldehyde.[1] Its structure, featuring a thiol group within a cyclic system, is central to its antioxidant activity.[1] It is known to act as a pro-drug for cysteine, thereby replenishing intracellular glutathione (GSH) stores, a critical component of the cellular antioxidant defense system.[2] While direct evidence for its immunomodulatory effects is limited, its structural similarity to other thiazolidine derivatives and its function as a thiol compound suggest a strong potential for interaction with the immune system.[3]

Core Biological Activities and Postulated Immunomodulatory Mechanisms

This compound's primary established biological function is its antioxidant capacity. Oxidative stress is intricately linked to inflammation and immune dysregulation. By scavenging reactive oxygen species (ROS) and supporting the endogenous antioxidant system, this compound may indirectly modulate immune responses.

Based on studies of structurally and functionally related compounds, the following immunomodulatory mechanisms for this compound are postulated:

-

Modulation of Pro-inflammatory Cytokine Production: Thiazolidine derivatives have been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in immune cells like macrophages.

-

Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Thiazolidine compounds have demonstrated the ability to suppress NF-κB activation, thereby downregulating the expression of inflammatory genes.

-

Regulation of T-lymphocyte Activity: Thiol compounds have been observed to influence lymphocyte proliferation and function. This compound may modulate T-cell activation and differentiation, although the precise nature of this interaction requires further investigation.

Quantitative Data Summary

Direct quantitative data on the immunomodulatory effects of this compound is not extensively available in the current literature. The following table summarizes known biological data for this compound and relevant data from studies on related thiazolidine derivatives to provide a comparative context.

| Compound/Derivative | Cell Type | Assay | Parameter Measured | Result | Reference |

| This compound (Thiazolidine-4-carboxylic acid) | - | - | - | Data not available | - |

| Thiazolidinedione Derivative | Human Airway Smooth Muscle Cells | ELISA | IL-1β–induced IL-6 release | Dose-dependent reduction | |

| Thiazolidinedione Derivative | Human Airway Smooth Muscle Cells | ELISA | TNF-α–induced eotaxin release | Dose-dependent reduction | |

| Thiazolidinedione Derivative | Human Airway Smooth Muscle Cells | ELISA | TNF-α–stimulated RANTES release | Inhibition observed | |

| N-acetylcysteine (Cysteine derivative) | Human Peripheral Blood Mononuclear Cells | ELISA | Pro-inflammatory cytokine levels | Reduction of TNF-α, IL-6, IL-1β |

Detailed Experimental Protocols for Investigating Immunomodulatory Effects